2-Cyclopropyl-4-fluorobenzoic acid
Description
Oxidation of Aldehyde Precursors (e.g., 5-Cyclopropyl-2-fluorobenzaldehyde)
A common and effective method for the synthesis of benzoic acids is the oxidation of their corresponding benzaldehydes. In the context of this compound, the isomeric precursor 5-cyclopropyl-2-fluorobenzaldehyde (B1428108) can be oxidized to yield the desired carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid have been traditionally used for such oxidations. orgsyn.org A milder and more environmentally friendly option is the use of hydrogen peroxide-urea (carbamide peroxide), which can effectively convert aldehydes to carboxylic acids, often in high yields. wikipedia.org The Dakin reaction, which converts hydroxybenzaldehydes to dihydroxybenzenes, can also be adapted under suitable conditions to yield benzoic acids. wikipedia.org
| Precursor | Oxidizing Agent | Product |
| 5-Cyclopropyl-2-fluorobenzaldehyde | Potassium Permanganate | This compound |
| 5-Cyclopropyl-2-fluorobenzaldehyde | Hydrogen Peroxide-Urea | This compound |
Carboxylation Reactions (e.g., CuI-mediated carboxylation with [11C]CO2)
Direct carboxylation of an aryl precursor is another powerful strategy. A notable example is the copper(I)-mediated carboxylation of organostannanes. nih.govacs.org This method allows for the introduction of a carboxylic acid group using carbon dioxide. A significant advancement in this area is the use of isotopically labeled carbon dioxide, such as [11C]CO2, which is crucial for the synthesis of radiolabeled compounds for applications like positron emission tomography (PET). nih.govacs.org The reaction typically involves an aryl or heteroarylstannane precursor, a copper(I) catalyst (like CuI), and a source of CO2. nih.govacs.org This methodology has been successfully applied to the synthesis of various aromatic carboxylic acids. acs.orgacs.org
| Aryl Precursor | Reagents | Product |
| Arylstannane | [11C]CO2, CuI | [11C]Arylcarboxylic acid |
| Arylboronic Ester | CO2, Cu(I) catalyst | Arylcarboxylic acid |
Hydrolysis of Ester Intermediates (e.g., from methyl or ethyl benzoates)
The hydrolysis of ester intermediates, such as methyl or ethyl benzoates, is a fundamental and widely used method for obtaining carboxylic acids. chemspider.com For the synthesis of this compound, the corresponding methyl ester, methyl 2-cyclopropyl-4-fluorobenzoate, can be hydrolyzed under basic or acidic conditions. researchgate.net Alkaline hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol like methanol (B129727) or ethanol, is a common approach. chemspider.com Following the hydrolysis, acidification of the reaction mixture precipitates the desired carboxylic acid. orgsyn.org
| Ester Intermediate | Hydrolysis Conditions | Product |
| Methyl 2-cyclopropyl-4-fluorobenzoate | NaOH, H2O/Methanol, Reflux | This compound |
| Ethyl p-aminobenzoate | HCl, H2O, Warm | p-Aminobenzoic acid hydrochloride |
Chemo- and Regioselective Synthetic Approaches to Specific Isomers
The synthesis of specific isomers of cyclopropyl-fluorobenzoic acid requires precise control over the reaction conditions and the strategic use of directing groups. Chemo- and regioselectivity are paramount in achieving the desired substitution pattern on the aromatic ring.
Differential Reactivity of Substituents for Positional Control
The inherent directing effects of substituents on an aromatic ring are fundamental to achieving regioselectivity in electrophilic aromatic substitution reactions. For instance, a carboxylic acid group is a meta-director, while an amino group is an ortho-, para-director. truman.edu By carefully choosing the order of reactions, one can direct incoming substituents to the desired position. For example, nitrating benzoic acid will primarily yield the meta-nitro product. truman.edu Conversely, starting with an ortho-para directing group and later converting it to a meta-director (or vice versa) can provide access to different isomers. youtube.com
Multi-step Reaction Sequences for Complex Architectures
The construction of more complex architectures often necessitates multi-step synthetic sequences. truman.edulibretexts.org These sequences can involve a series of reactions such as nitration, reduction, diazotization, and substitution to install the desired functional groups at specific positions. For example, a multi-step synthesis might start with the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine. truman.edu This amine can then be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. youtube.com Such multi-step approaches provide the flexibility needed to synthesize complex and specifically substituted benzoic acid derivatives. researchgate.net
Novel and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and energy sources.
Mechanochemical Synthesis Approaches
Mechanochemistry, a field where chemical reactions are induced by mechanical force, offers a green and efficient alternative to traditional solvent-based synthesis. acs.orgrsc.org Techniques such as ball milling and reactive extrusion are at the forefront of this solvent-free approach. beilstein-journals.orgnih.gov These methods involve the grinding of solid reactants, where the input of mechanical energy can lead to chemical transformations through compression, shear, or friction. rsc.orgbeilstein-journals.org
While a specific mechanochemical synthesis for this compound has not been extensively documented in the literature, the principles of mechanochemistry can be applied to its potential synthesis. Reactions involving carboxylic acids and the formation of heterocyclic compounds have been successfully carried out using ball-milling. rsc.org For instance, the synthesis of benzimidazoles from the reaction of 1,2-phenylenediamines and carboxylic acids has been achieved under solvent- and catalyst-free ball-milling conditions. rsc.org
Reactive extrusion, a continuous mechanochemical process, presents a scalable and efficient method for organic synthesis. mdpi.comcardiff.ac.uk This technique has been successfully employed for amidation reactions, starting from a carboxylic acid and an amine in the presence of a coupling agent, to produce active pharmaceutical ingredients. chemrxiv.org The process parameters in reactive extrusion, such as screw speed, temperature, and feed rate, can be precisely controlled to optimize the reaction outcome. cardiff.ac.uk
The potential mechanochemical synthesis of this compound could be envisioned through a carboxylation reaction of a suitable cyclopropyl-fluorobenzene precursor under a CO₂ atmosphere, a process that has been explored for other aromatic compounds under various catalytic conditions. The solid-state nature of mechanochemistry could potentially influence the regioselectivity of such a reaction.
Table 1: Potential Mechanochemical Synthesis Parameters for Benzoic Acid Derivatives
| Parameter | Ball Milling | Reactive Extrusion |
| Reactants | Solid Precursors | Solid/Liquid Precursors |
| Solvent | Solvent-free or Liquid-Assisted Grinding (LAG) | Solvent-free |
| Catalyst | Often catalyst-free or solid catalyst | Can be used |
| Temperature | Typically room temperature, can be controlled | Controlled temperature zones |
| Reaction Time | Minutes to hours | Continuous flow, short residence time |
| Atmosphere | Air or inert gas | Controlled atmosphere possible |
| Scale | Lab scale (mg to g) | Lab to industrial scale ( kg/h ) |
This table presents a generalized overview of parameters for mechanochemical synthesis of benzoic acid derivatives, based on existing literature for related compounds.
Photochemical Reaction Pathways for Related Compounds
Photochemistry utilizes light to initiate chemical reactions, often enabling unique transformations not achievable by thermal methods. rsc.org The photochemical behavior of aromatic compounds, including benzoic acids and those with cyclopropyl substituents, has been a subject of investigation.
Photochemical reactions involving benzoic acids often center around decarboxylation. nih.govacs.org For instance, the photoinduced decarboxylative hydroxylation of benzoic acids to phenols has been reported, proceeding through a radical mechanism enabled by a ligand-to-metal charge transfer (LMCT) in the presence of copper salts. nih.govresearchgate.net This method is notable for its mild reaction conditions. nih.gov Similarly, organic photoredox catalysts can facilitate the photoinduced decarboxylation of benzoic acids, leading to the generation of aryl radicals that can participate in various subsequent reactions. acs.org
The cyclopropyl group, when attached to an aromatic ring, can also influence photochemical reactivity. Studies on cyclopropyl-substituted benzophenones have shown that irradiation can lead to cis-trans isomerization and fragmentation of the cyclopropane (B1198618) ring, dissipating the triplet energy and preventing other typical photoreactions like photoreduction. acs.org This suggests that the cyclopropyl moiety can act as an energy sink, potentially complicating photochemical synthetic routes that aim to preserve this group.
While a direct photochemical synthesis of this compound is not described, understanding the photochemical reactivity of its constituent parts is crucial. For example, photo-substitution reactions on aromatic rings can exhibit different regioselectivity compared to their ground-state counterparts. youtube.com The interplay between the electron-donating cyclopropyl group and the electron-withdrawing fluorine atom and carboxylic acid group would likely direct the outcome of any potential photochemical substitution or modification reactions on the aromatic ring.
Table 2: Investigated Photochemical Reactions of Related Aromatic Compounds
| Compound Class | Reaction Type | Key Findings |
| Benzoic Acids | Decarboxylative Hydroxylation | Formation of phenols under mild conditions with copper catalysis. nih.govresearchgate.net |
| Benzoic Acids | Decarboxylative Radical Generation | Aryl radical formation using organic photoredox catalysts. acs.org |
| Aryl Cyclopropyl Ketones | Asymmetric [3+2] Photocycloaddition | Enantiocontrolled synthesis of cyclopentanes via photoreduction and ring-opening. nih.gov |
| Cyclopropyl-Substituted Benzophenones | Photoisomerization/Fragmentation | The cyclopropane ring can fragment, dissipating energy and preventing other photoreactions. acs.org |
This table summarizes key research findings on the photochemical behavior of compound classes related to this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of this compound by analyzing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and couplings can be inferred from analyses of similar structures like 4-fluorobenzoic acid and other substituted benzoic acids. rsc.orgchemicalbook.comnih.gov
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxyl group. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.2 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom. The cyclopropyl protons would produce complex multiplets in the upfield region (typically δ 0.6-1.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. One would expect to see signals for the carboxyl carbon (δ ~165-170 ppm), the aromatic carbons (δ ~115-165 ppm) with their shifts influenced by the fluorine and cyclopropyl substituents, and the cyclopropyl carbons in the upfield region (δ ~5-15 ppm). The carbon signals for the aromatic ring would show coupling with the fluorine atom (J-coupling).
¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. nih.gov For this compound, a single resonance would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F NMR signal for 4-fluorobenzoic acid appears at approximately -108 ppm relative to a standard. nih.gov The coupling of the fluorine atom to adjacent protons on the aromatic ring would result in a multiplet.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |
|---|---|---|
| ¹H | 10.0 - 13.0 (COOH) | Broad Singlet |
| 7.0 - 8.2 (Aromatic) | Multiplets (due to H-H and H-F coupling) | |
| 0.6 - 1.5 (Cyclopropyl) | Multiplets | |
| ¹³C | 165 - 170 (C=O) | Singlet or small doublet due to coupling |
| 160 - 165 (C-F) | Doublet (large ¹JCF coupling) | |
| 115 - 145 (Aromatic) | Doublets (due to nJCF coupling) | |
| 5 - 15 (Cyclopropyl) | Singlets | |
| ¹⁹F | ~ -110 | Multiplet (due to coupling with aromatic protons) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. The molecular formula for this compound is C₁₀H₉FO₂, which corresponds to a molecular weight of approximately 180.18 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation pathways would likely involve the loss of the carboxyl group or parts of it. For instance, the loss of a hydroxyl radical (•OH) would yield a fragment at m/z 163, and the loss of the entire carboxylic acid group (COOH) would result in a fragment at m/z 135. Analysis of related fluorobenzoic acids shows that a common fragmentation involves the loss of CO to form a fluorinated cation. nih.govnist.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity of Fragment |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 163 | [M - OH]⁺ |
| 135 | [M - COOH]⁺ |
| 123 | [M - C₃H₅ - CO]⁺ (Loss of cyclopropyl and CO) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. Data from analogous compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid helps in assigning these bands. nist.govchemicalbook.comchemicalbook.com
The most prominent features would include a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1680-1710 cm⁻¹. The C-F bond would exhibit a strong absorption in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group would appear just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Cyclopropyl |
| 1680 - 1710 | C=O stretch (strong) | Carboxylic Acid |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| ~1420 | O-H bend | Carboxylic Acid |
| 1200 - 1250 | C-F stretch (strong) | Aryl Fluoride (B91410) |
Crystallographic Studies for Solid-State Structure Determination
Crystallographic studies, particularly single-crystal X-ray diffraction, are essential for unequivocally determining the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Analysis
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles defining the molecular conformation. |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. nih.gov This involves two O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the pro-crystal (all other molecules), a unique surface is generated for each molecule. This surface, known as the Hirshfeld surface, allows for a detailed investigation of how molecules interact with their nearest neighbors.
The analysis generates a three-dimensional surface mapped with properties like dnorm, which highlights intermolecular contacts. The dnorm value is derived from di (the distance from the surface to the nearest nucleus inside) and de (the distance from the surface to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values, colored blue, represent longer contacts, while white areas denote contacts around the van der Waals separation distance.
A key output of this analysis is the 2D fingerprint plot, which is a histogram of di versus de. This plot summarizes all intermolecular contacts and provides a quantitative breakdown of the contribution of different types of interactions to the total Hirshfeld surface area. For a molecule like this compound, this analysis would quantify the percentage contributions of contacts such as O···H, H···H, C···H, and F···H, revealing the dominant forces in its crystal packing. While specific experimental data for this compound is not detailed in the available literature, the table below illustrates how results from such an analysis are typically presented.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | e.g., 45.0 | Represents the most abundant contacts, arising from the hydrogen atoms on the cyclopropyl and phenyl rings. |
| O···H / H···O | e.g., 25.5 | Crucial interactions, likely indicating hydrogen bonding involving the carboxylic acid group. |
| F···H / H···F | e.g., 15.2 | Highlights the role of the fluorine atom in forming intermolecular contacts. |
| C···H / H···C | e.g., 10.3 | Contacts involving the carbon framework of the molecule. |
| Other | e.g., 4.0 | Includes contacts such as C···C, C···O, etc. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental and crucial technique in chemistry used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula and purity.
For this compound, the molecular formula is C₁₀H₉FO₂. chemscene.com Based on this formula and the atomic weights of carbon (12.01 u), hydrogen (1.008 u), fluorine (19.00 u), and oxygen (16.00 u), the theoretical elemental composition can be precisely calculated. The molecular weight of the compound is 180.18 g/mol . chemscene.com
The validation process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products (carbon dioxide and water) are collected and weighed, allowing for the calculation of the mass of carbon and hydrogen in the original sample. Oxygen content is typically determined by difference. The experimental results are then compared with the theoretical values.
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 66.66% | Enter experimental value |
| Hydrogen (H) | 5.03% | Enter experimental value |
| Oxygen (O) | 17.76% | Enter experimental value |
A close match between the calculated and found percentages would confirm the empirical formula of the synthesized product as C₁₀H₉FO₂, validating its elemental integrity.
Properties
IUPAC Name |
2-cyclopropyl-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHOPCOIVKLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297838 | |
| Record name | 2-Cyclopropyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959992-79-1 | |
| Record name | 2-Cyclopropyl-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959992-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Chemistry of 2 Cyclopropyl 4 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic behavior of 2-Cyclopropyl-4-fluorobenzoic acid. These calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a important tool in the computational study of benzoic acid derivatives. For similar molecules, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, DFT calculations using the B3LYP method with 6-311+G and 6-311++G basis sets have been effectively used to calculate optimized molecular geometries, vibrational frequencies, and atomic charges. nih.gov These studies establish a precedent for the robust application of DFT to halogenated and substituted benzoic acids, providing a framework for understanding the electronic structure of this compound. The calculated geometric parameters, including bond lengths and angles, are often in close agreement with experimental data where available, validating the accuracy of the theoretical models.
HOMO-LUMO Analysis for Reactivity Prediction
The reactivity of a molecule can be effectively predicted by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For related benzoic acid compounds, HOMO-LUMO energy calculations have been instrumental in demonstrating that charge transfer occurs within the molecules. nih.gov This analysis helps in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting its behavior in chemical reactions.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict these spectra with a high degree of accuracy. For analogous molecules like 2-chloro-6-fluorobenzoic acid, complete vibrational assignments have been carried out by correlating the observed spectral data with the calculated frequencies. nih.gov The theoretical calculations aid in the unambiguous assignment of fundamental vibrational modes, which can be complex in molecules with multiple functional groups. The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry.
Chemical Transformations and Derivatization of 2 Cyclopropyl 4 Fluorobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, readily participating in esterification, amide bond formation, and reduction reactions. These transformations are fundamental in creating various derivatives with altered physical and chemical properties.
Esterification Reactions and Ester Hydrolysis
2-Cyclopropyl-4-fluorobenzoic acid can be converted to its corresponding esters through various established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, reaction with alkyl halides under basic conditions can yield the desired ester. The use of dehydrating agents or specialized coupling reagents can also facilitate this transformation under milder conditions. organic-chemistry.org
For instance, the reaction of a carboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst like magnesium chloride represents an efficient method for ester synthesis. organic-chemistry.org These reactions are typically reversible, and the corresponding esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic aqueous conditions.
Table 1: Representative Esterification Conditions
| Catalyst/Reagent System | Alcohol/Alkylating Agent | Conditions | Product Type |
| Acid Catalyst (e.g., H₂SO₄) | Simple Alcohols (e.g., Methanol (B129727), Ethanol) | Reflux | Alkyl Ester |
| Dialkyl Dicarbonate / MgCl₂ | Corresponding Alcohol | Mild | Alkyl Ester |
| Base (e.g., K₂CO₃) | Alkyl Halide (e.g., Ethyl Bromide) | Solvent (e.g., DMF) | Alkyl Ester |
Amide Bond Formation (e.g., Amide Coupling)
The synthesis of amides from this compound is a crucial transformation, often employed in the generation of biologically active molecules. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov
The general procedure involves dissolving the carboxylic acid, an amine, and the coupling agent in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction proceeds at room temperature to afford the corresponding amide. nih.gov
Table 2: Typical Reagents for Amide Coupling
| Coupling Agent | Additive (Optional) | Amine | Solvent | Product |
| EDCI | HOBt | Primary or Secondary Amine | DCM or DMF | N-substituted amide |
| Thionyl Chloride (SOCl₂) | - | Primary or Secondary Amine | Toluene | N-substituted amide |
Reduction to Alcohols (e.g., of related quinoline (B57606) carboxylates)
While direct reduction of carboxylic acids requires strong reducing agents like lithium aluminum hydride (LiAlH₄), a more common strategy involves a two-step process: esterification followed by reduction of the resulting ester. This approach offers better control and compatibility with other functional groups. For example, related structures such as 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate have been effectively reduced to the corresponding alcohol, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. google.comgoogle.comnih.gov
Reagents like sodium borohydride (B1222165) (NaBH₄) in combination with magnesium chloride (MgCl₂) or in situ generated diborane (B8814927) (from NaBH₄ and acid) have proven effective for the reduction of these ester intermediates. google.comgoogle.com These reductions convert the ester carbonyl group into a primary alcohol (a hydroxymethyl group).
Table 3: Reduction Conditions for Related Carboxylate Esters
| Starting Material | Reducing Agent System | Solvent | Product |
| Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate | NaBH₄ / Ethanol / Concentrated HCl | THF | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol |
| 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (crude) | MgCl₂ / KBH₄ | - | [2-Cyclopropyl-4-(4'-fluorophenyl)quinolin-3-yl]methanol |
Reactions at the Aromatic Ring System
The substituents on the aromatic ring of this compound dictate the regiochemical outcome of substitution reactions. The interplay between the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing fluorine and carboxyl groups determines the position of electrophilic attack, while the fluorine atom itself can act as a leaving group in nucleophilic substitutions.
Electrophilic Aromatic Substitution Patterns (consider fluorine directing effects)
In electrophilic aromatic substitution (EAS), the outcome is governed by the combined directing effects of the existing substituents. The groups on the ring are:
-COOH (Carboxyl group): A meta-director and a deactivating group due to its electron-withdrawing nature. organicchemistrytutor.comyoutube.com
-c-C₃H₅ (Cyclopropyl group): A strong ortho, para-director and an activating group. Its activating nature stems from the ability of the C-C bonds of the strained ring to stabilize an adjacent positive charge, a property similar to that of a vinyl or phenyl group. rsc.org
The positions on the ring relative to the substituents are:
Position 3: ortho to -COOH and meta to -F and -c-C₃H₅
Position 5: para to -COOH, ortho to -F, and meta to -c-C₃H₅
Position 6: meta to -COOH and -F, and ortho to -c-C₃H₅
Considering these effects, the powerful ortho, para-directing influence of the activating cyclopropyl group is expected to be dominant. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to it. The para position is already occupied by the fluorine atom. The position ortho to the cyclopropyl group (position 6) is sterically unhindered and activated. The other ortho position (position 1) is substituted with the carboxyl group. Therefore, substitution is strongly favored at position 6. The fluorine atom also directs ortho/para; its ortho position (position 5) is activated, but this position is meta to the activating cyclopropyl group. The deactivating carboxyl group directs meta to itself, which would be positions 3 and 5. Ultimately, the strong activation by the cyclopropyl group makes position 6 the most probable site for electrophilic substitution. rsc.org
Nucleophilic Aromatic Substitution at the Fluorine Position
The fluorine atom at C-4 is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing carboxyl group ortho to the fluorine atom. libretexts.org The carboxyl group (or its conjugate base, the carboxylate) helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack at the carbon bearing the fluorine. libretexts.org
In SNAr reactions of activated aryl halides, fluoride (B91410) is an excellent leaving group, often showing higher reactivity than other halogens (the "element effect"). nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon more electrophilic. nih.gov A variety of nucleophiles, including amines, alkoxides, and organometallic reagents, can displace the fluorine atom under appropriate conditions.
Applications of 2 Cyclopropyl 4 Fluorobenzoic Acid in Chemical Sciences
Catalyst Design and Ligand Development
Organocatalytic Applications
This lack of information suggests that the potential of 2-Cyclopropyl-4-fluorobenzoic acid in the field of organocatalysis has not yet been explored or, if it has, the findings have not been published in the accessible scientific domain. Therefore, no detailed research findings or data tables on its organocatalytic applications can be provided at this time.
Q & A
Q. What synthetic strategies are recommended for preparing 2-cyclopropyl-4-fluorobenzoic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis : Begin with halogenation or functional group substitution on the benzoic acid backbone. For cyclopropane ring introduction, use cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acids. Fluorination can be achieved via electrophilic aromatic substitution using Selectfluor® or deoxyfluorination reagents .
- Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization. For high-purity batches (>95%), use reverse-phase HPLC with a C18 column and acetic acid/methanol/water gradients .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation : Combine H/C NMR to identify cyclopropyl and fluorine substituents. FT-IR confirms carboxylic acid (-COOH) and C-F stretches.
- Purity Assessment : Use HPLC (retention time comparison) with UV detection at 254 nm. Mass spectrometry (ESI or EI) validates molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential for handling fluorinated benzoic acids in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts (e.g., HF).
- Exposure Control : Monitor airborne concentrations with real-time sensors. Implement emergency showers/eye wash stations. Decontaminate spills with sodium bicarbonate to neutralize acidic residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?
Methodological Answer:
- Root-Cause Analysis : Compare reaction conditions (e.g., temperature, solvent polarity). For low yields, optimize stoichiometry of cyclopropane precursors or fluorinating agents.
- Case Study : In synthesizing 2-fluoro-4-hydroxybenzoic acid, yields varied from 25% to 59% due to incomplete demethylation; substituting BBr₃ with HBr/acetic acid improved consistency .
Q. What strategies are used to design bioactive derivatives of this compound?
Methodological Answer:
- Functionalization : Introduce sulfonamide, amide, or ester groups at the carboxylic acid position to enhance bioavailability.
- SAR Studies : Test derivatives for enzyme inhibition (e.g., COX-2) or receptor binding (e.g., PPARγ) using in vitro assays. For example, trifluoromethylpyrimidine analogs showed enhanced anticancer activity in cell-based studies .
Q. How can mechanistic studies elucidate the biological activity of fluorinated benzoic acids?
Methodological Answer:
Q. What computational tools predict the stability and reactivity of this compound in biological systems?
Methodological Answer:
Q. How should researchers address instability during long-term storage of fluorinated benzoic acids?
Methodological Answer:
Q. What troubleshooting approaches are recommended for low yields in cyclopropane ring formation?
Methodological Answer:
- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts for cross-coupling efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions. Monitor reaction progress via TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
